Risedronate - 105462-24-6

Risedronate

Catalog Number: EVT-311863
CAS Number: 105462-24-6
Molecular Formula: C7H11NO7P2
Molecular Weight: 283.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risedronate is a synthetic aminobisphosphonate, a class of drugs known for their potent inhibition of bone resorption. [] It is classified as a third-generation bisphosphonate, characterized by a nitrogen-containing heterocyclic ring structure. [, ] In scientific research, risedronate serves as a valuable tool for studying bone metabolism, particularly the role of osteoclasts in bone resorption. Its high potency and specificity make it a key compound for investigating the pathogenesis of various bone diseases and evaluating potential therapeutic interventions.

Future Directions

a. Optimization of Treatment Regimens: Research is ongoing to optimize risedronate treatment regimens, exploring less frequent dosing schedules and drug holidays to maximize efficacy and minimize potential long-term side effects. [, ]

b. Combination Therapies: Investigating the efficacy of risedronate in combination with other bone-active agents, such as anabolic agents or vitamin D analogs, holds promise for enhancing bone formation and achieving greater therapeutic benefits. [, ]

d. New Therapeutic Targets: Continued research into the mechanism of action of risedronate may lead to the identification of new therapeutic targets for developing novel bone-active agents. []

e. Drug Repurposing: Exploring the potential of risedronate as a therapeutic agent for other diseases, such as bacterial infections, is an emerging area of research. []

Alendronate

Compound Description: Alendronate, like risedronate, is a bisphosphonate medication primarily prescribed for the treatment and prevention of osteoporosis in postmenopausal women. [, , ] It functions by inhibiting bone resorption by osteoclasts, thereby increasing bone mineral density and reducing the risk of fractures. []

Zoledronic Acid

Compound Description: Zoledronic acid is another potent bisphosphonate used to treat various bone diseases, including osteoporosis and metastatic bone cancer. [, , ] It is administered intravenously, typically once a year, making it a convenient option for patients struggling with medication adherence. [, ]

Relevance: Zoledronic acid and risedronate share the same mechanism of action, inhibiting bone resorption by targeting osteoclasts. [, , ] A study comparing the two drugs in preventing glucocorticoid-induced osteoporosis found zoledronic acid to be potentially more effective in increasing lumbar spine bone mineral density compared to daily oral risedronate. []

Etidronate

Compound Description: Etidronate is a first-generation bisphosphonate used to treat Paget's disease of bone, a condition characterized by abnormal bone remodeling. [] While it can also increase bone mineral density, it is less potent than later-generation bisphosphonates like risedronate. []

Raloxifene

Compound Description: Raloxifene is a selective estrogen receptor modulator (SERM) primarily prescribed for the prevention and treatment of osteoporosis in postmenopausal women. [, , ] It exerts its effects by selectively binding to estrogen receptors in different tissues, mimicking the beneficial effects of estrogen on bone while minimizing its effects on other tissues like the breast and uterus. [, ]

Relevance: Unlike risedronate, which directly inhibits osteoclast activity, raloxifene works through a distinct mechanism involving estrogen receptors. [, , ] Both drugs are used to treat osteoporosis in postmenopausal women, and studies comparing their efficacy and side effects are ongoing. [, ]

Teriparatide

Compound Description: Teriparatide is a synthetic form of parathyroid hormone, a naturally occurring hormone that regulates calcium and phosphate levels in the body. [] Unlike bisphosphonates, teriparatide stimulates bone formation by activating osteoblasts, making it a bone-building agent. []

Denosumab

Compound Description: Denosumab is a monoclonal antibody that inhibits the RANK ligand (RANKL), a protein essential for the formation and activity of osteoclasts. [] By blocking RANKL, denosumab effectively inhibits bone resorption and is used to treat osteoporosis and other bone diseases. []

Relevance: While both denosumab and risedronate ultimately reduce bone resorption, they achieve this through distinct mechanisms. [] Denosumab targets the RANKL pathway, while risedronate directly inhibits osteoclast activity. [] Both drugs demonstrate efficacy in treating osteoporosis, and clinical trials continue to compare their effectiveness and safety profiles. []

Calcitonin

Compound Description: Calcitonin is a hormone produced by the thyroid gland that helps regulate calcium levels in the blood. [, ] Synthetic forms of calcitonin are used to treat osteoporosis by inhibiting bone resorption and reducing the risk of fractures. [, ]

Menatetrenone (Vitamin K2)

Compound Description: Menatetrenone, also known as vitamin K2, plays a vital role in bone metabolism by activating osteocalcin, a protein involved in bone mineralization. [, ] It is often used in combination with vitamin D to enhance bone health and reduce fracture risk, particularly in individuals with osteoporosis. [, ]

Relevance: While risedronate focuses on reducing bone resorption, menatetrenone promotes bone mineralization, offering a complementary approach to improving bone health. [, ] Studies suggest that combining these agents might result in synergistic effects on bone mineral density and fracture risk reduction, especially in patients with Alzheimer's disease. []

1α,25-Dihydroxyvitamin D3 (Calcitriol)

Compound Description: 1α,25-Dihydroxyvitamin D3, also known as calcitriol, is the active form of vitamin D in the body. [] It plays a crucial role in calcium absorption and bone mineralization, and pharmaceutical formulations are used to treat various conditions, including osteoporosis. []

Classification

Risedronic acid belongs to the class of compounds known as bisphosphonates, which are characterized by their ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption. This class also includes other compounds such as alendronate and zoledronate.

Synthesis Analysis

The synthesis of risedronic acid involves several key steps, primarily utilizing phosphorous acid and phosphorous trichloride in the presence of 3-pyridyl acetic acid. The process can be divided into two main stages:

  1. Formation of Risedronic Acid:
    • Reaction Conditions: 3-pyridyl acetic acid is reacted with phosphorous acid at temperatures ranging from 60°C to 65°C. Phosphorous trichloride is then added, and the mixture is heated to about 70°C to 75°C for 7 to 9 hours.
    • Hydrolysis: After cooling, water is added, and the mixture is heated to 90°C to 95°C for an additional 5 to 7 hours. This step leads to the precipitation of risedronic acid as a crystalline solid.
    • Isolation: The solid is filtered and dried to obtain pure risedronic acid .
  2. Conversion to Sodium Salt:
    • Risedronic acid can be converted into its sodium salt by adjusting the pH of the solution using sodium hydroxide, followed by further purification steps .
Molecular Structure Analysis

Risedronic acid has a molecular formula of C7H11NO7P2C_7H_{11}NO_7P_2 and a molar mass of approximately 283.11 g/mol. Its structure features two phosphonate groups attached to a hydroxyethylidene moiety, which contributes to its high affinity for bone mineral.

  • Key Structural Features:
    • The presence of two phosphorus atoms in the bisphosphonate group (P-C-P linkage) makes risedronic acid resistant to hydrolysis.
    • The pyridine ring enhances its binding properties to bone hydroxyapatite.

Structural Data

  • Melting Point: The melting point of risedronic acid ranges from 252°C to 262°C .
  • Solubility: It exhibits limited solubility in water but binds effectively to bone tissue.
Chemical Reactions Analysis

Risedronic acid participates in several chemical reactions relevant to its pharmacological activity:

  1. Binding Reactions: It binds strongly to hydroxyapatite in bone, which leads to localized concentration during bone resorption.
  2. Release Mechanism: During osteoclast activity, local acidity causes the release of risedronic acid from the bone matrix, allowing it to enter osteoclasts via fluid-phase endocytosis .
  3. Inhibition of Farnesyl Pyrophosphate Synthase: Once inside osteoclasts, risedronic acid inhibits farnesyl pyrophosphate synthase, leading to apoptosis of these cells and reduced bone resorption.
Mechanism of Action

The mechanism by which risedronic acid exerts its effects involves several steps:

  1. Bone Binding: Risedronic acid binds to hydroxyapatite crystals in bone.
  2. Osteoclast Inhibition: As osteoclasts resorb bone, they create an acidic environment that releases risedronic acid.
  3. Cellular Uptake: Risedronic acid is taken up into osteoclasts through endocytosis.
  4. Induction of Apoptosis: Within osteoclasts, it inhibits farnesyl pyrophosphate synthase, disrupting cholesterol biosynthesis and leading to cell death.

This multi-step mechanism effectively reduces bone turnover and increases bone density over time .

Physical and Chemical Properties Analysis

Risedronic acid has distinct physical and chemical properties that influence its behavior as a pharmaceutical agent:

  • Physical State: Solid at room temperature.
  • Boiling Point: Approximately 692.3°C .
  • Bioavailability: Oral bioavailability is about 0.63%, significantly affected by food intake .
  • Protein Binding: Approximately 24% bound to plasma proteins.
  • Elimination Half-Life: Initial half-life around 1.5 hours; terminal half-life can extend up to 561 hours due to slow release from bone .
Applications

Risedronic acid is primarily used for:

  • Treatment of Osteoporosis: It helps prevent fractures in postmenopausal women and individuals with osteoporosis by increasing bone density.
  • Paget's Disease Treatment: Risedronic acid aids in managing this condition characterized by abnormal bone remodeling.
  • Research Applications: Investigated for potential use in other metabolic bone diseases due to its potent inhibitory effects on osteoclast function.
Chemical and Pharmacological Foundations of Risedronic Acid

Structural Characterization and Molecular Properties

Risedronic acid (C₇H₁₁NO₇P₂), systematically named as [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid, features a pyridine heterocycle as its R₂ side chain and a hydroxyl group at the R₁ position. This nitrogen-containing bisphosphonate (N-BP) has a molecular weight of 283.11 g/mol and exists as a white, crystalline solid at room temperature [3] [8]. The central P–C–P backbone confers metabolic stability against enzymatic hydrolysis, distinguishing it from endogenous pyrophosphates (P–O–P) [1] [10]. The pyridinyl nitrogen enhances cellular uptake and enzymatic targeting, while the hydroxyl group enables tridentate binding to calcium ions in hydroxyapatite (HAP) via its phosphonate-oxygen atoms [4] [10].

Key molecular properties:

  • Log P (Partition Coefficient): -2.1, indicating high hydrophilicity and poor membrane permeability.
  • pKa values: ~2.0 (phosphonate groups), ~6.5 (pyridinyl nitrogen), and ~11.5 (hydroxyl group), contributing to its zwitterionic behavior in physiological pH [3].
  • Bioavailability: Oral bioavailability is low (0.63%) due to chelation with dietary cations and poor intestinal absorption [3].

Table 1: Atomic Composition of Risedronic Acid

ElementCountRole in Pharmacological Activity
Phosphorus2HAP binding via P–O–Ca coordination
Nitrogen1FPPS inhibition via heterocyclic ring
Oxygen7Mineral coordination and solubility
Carbon7Skeletal backbone stability

Bisphosphonate Classifications: Comparative Analysis of Nitrogen-Containing Derivatives

Nitrogen-containing bisphosphonates (N-BPs) are classified by their R₂ side chain chemistry, which dictates their relative potency and enzyme affinity:

  • Simple aminoalkyl BPs: Alendronate (potency: 100–500× etidronate).
  • Heterocyclic N-BPs:
  • Risedronate (pyridinyl; 1,000× etidronate) [1] [8].
  • Zoledronate (imidazolyl; 5,000× etidronate) [10].
  • Non-heterocyclic N-BPs: Ibandronate (pyrrolidinyl; 500–1,000× etidronate) [10].

Risedronate’s pyridinyl ring optimizes charge distribution and steric accessibility, enabling potent farnesyl pyrophosphate synthase (FPPS) inhibition. Its potency exceeds alendronate but is lower than zoledronate due to zoledronate’s imidazole ring, which enhances metal ion chelation in FPPS’s active site [6] [10].

Table 2: Relative Potency of Nitrogen-Containing Bisphosphonates

CompoundR₂ Side ChainRelative Potency vs. EtidronateFPPS IC₅₀ (nM)
AlendronateAminoalkyl100–500×140
IbandronatePyrrolidinyl500–1,000×60
RisedronatePyridinyl1,000×40
ZoledronateImidazolyl5,000×5

Data compiled from [1] [6] [10]

Hydroxyapatite Binding Affinity and Bone Mineral Matrix Interactions

Risedronate binds to HAP (Ca₁₀(PO₄)₆(OH)₂) with moderate affinity compared to other N-BPs. Its binding constant (Kd ≈ 300 μM) is higher than etidronate (Kd ≈ 1,000 μM) but lower than alendronate (Kd ≈ 100 μM) or zoledronate (Kd ≈ 50 μM) [6] [10]. This intermediate affinity arises from:

  • Tridentate coordination: The hydroxyl-R₁ and dual phosphonate groups form three Ca²⁺ bonds per molecule.
  • Steric hindrance: The pyridinyl ring reduces surface coverage density to 0.25 molecules/nm² (vs. alendronate’s 0.40 molecules/nm²) [10].

Risedronate’s lower HAP affinity facilitates broad skeletal distribution, including cortical bone and osteocyte lacunae. In vivo studies show it preferentially accumulates at bone resorption pits due to high HAP exposure in acidic microenvironments (pH < 4.5), where protonation enhances solubility and release [6] [7]. This property enables rapid dissociation during drug holidays—resorption normalizes within 1 month post-cessation vs. >6 months for high-affinity BPs like alendronate [2].

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Mechanisms

Risedronate inhibits FPPS, a key enzyme in the mevalonate pathway, by competitively binding to the isopentenyl pyrophosphate (IPP) pocket. Structural analysis reveals:

  • Ionic interactions: The pyridinyl nitrogen and phosphonate oxygen atoms coordinate with Mg²⁺ and Lys-200/Arg-60 residues in FPPS’s active site [6] [10].
  • Conformational change: Risedronate stabilizes FPPS in a closed, inactive state by displacing Asp-243, preventing geranyl pyrophosphate (GPP) condensation with IPP [10].

This inhibition depletes geranylgeranyl pyrophosphate (GGPP), a lipid anchor for GTPases (e.g., Rab, Rho) essential for osteoclast ruffled border formation and vesicular trafficking. Consequently, osteoclasts undergo cytoskeletal collapse and apoptosis [1] [3]. Risedronate’s IC₅₀ for FPPS is 40 nM—lower than alendronate (140 nM) but higher than zoledronate (5 nM)—aligning with its anti-resorptive potency [6] [10].

Table 3: Structural Determinants of FPPS Inhibition by N-BPs

Structural FeatureRole in FPPS InhibitionRisedronate-Specific Interactions
R₂ NitrogenCoordinates Mg²⁺ in IPP-binding sitePyridinyl N forms H-bond with Thr-201
Phosphonate GroupsMimic pyrophosphate substrateP–O⁻ chelates Mg²⁺ and Lys-200
Hydroxyl-R₁Stabilizes HAP binding; minimal FPPS roleIndirectly enhances cellular uptake
Ring HeteroatomsModulate electron density for cation bindingPyridine’s π-system stabilizes hydrophobic subpocket

Properties

CAS Number

105462-24-6

Product Name

Risedronic Acid

IUPAC Name

(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid

Molecular Formula

C7H11NO7P2

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C7H11NO7P2/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

IIDJRNMFWXDHID-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Solubility

Miscible in water. /Estimated/
1.04e+01 g/L

Synonyms

1-Hydroxy-2-(3-pyridyl)ethylidene diphosphonate
2-(3-pyridinyl)-1-hydroxyethylidene-bisphosphonate
2-(3-pyridinyl)-1-hydroxyethylidenebisphosphonate
Actonel
Atelvia
Bisphosphonate Risedronate Sodium
risedronate
risedronate sodium
Risedronate Sodium, Bisphosphonate
risedronic acid
risedronic acid, monosodium salt
Sodium, Bisphosphonate Risedronate

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.